Cas no 1379299-75-8 (3-chlorothieno[3,2-b]pyridine-2-carboxylic acid)
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid
- Thieno[3,2-b]pyridine-2-carboxylic acid, 3-chloro-
- G72373
- 1379299-75-8
- EN300-4263638
-
- MDL: MFCD09745780
- Inchi: 1S/C8H4ClNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12)
- InChI Key: IXQCLARZQGJIIB-UHFFFAOYSA-N
- SMILES: C12C(Cl)=C(C(O)=O)SC1=CC=CN=2
Computed Properties
- Exact Mass: 212.9651272g/mol
- Monoisotopic Mass: 212.9651272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 78.4Ų
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM468618-250mg |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM468618-500mg |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM468618-1g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-4263638-0.05g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95.0% | 0.05g |
$128.0 | 2025-03-15 | |
| Enamine | EN300-4263638-0.1g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95.0% | 0.1g |
$188.0 | 2025-03-15 | |
| Enamine | EN300-4263638-0.25g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95.0% | 0.25g |
$271.0 | 2025-03-15 | |
| Enamine | EN300-4263638-0.5g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95.0% | 0.5g |
$468.0 | 2025-03-15 | |
| Enamine | EN300-4263638-1.0g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95.0% | 1.0g |
$600.0 | 2025-03-15 | |
| Enamine | EN300-4263638-2.5g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95.0% | 2.5g |
$1174.0 | 2025-03-15 | |
| Enamine | EN300-4263638-5.0g |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid |
1379299-75-8 | 95.0% | 5.0g |
$1737.0 | 2025-03-15 |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid
Research Briefing on 3-Chlorothieno[3,2-b]pyridine-2-carboxylic Acid (CAS: 1379299-75-8) in Chemical Biology and Pharmaceutical Applications
3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1379299-75-8) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This briefing synthesizes the latest research on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the thienopyridine core and carboxylic acid functionality, make it a versatile scaffold for the development of novel bioactive molecules.
Recent studies have highlighted the role of 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid as a key intermediate in the synthesis of pharmacologically active compounds. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of kinase inhibitors targeting cancer-related pathways. The compound's ability to act as a building block for more complex structures has been leveraged in the design of molecules with enhanced binding affinity and selectivity.
In addition to its synthetic applications, 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid has shown promising biological activity in preclinical studies. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on specific enzymes involved in inflammatory responses, suggesting potential applications in the treatment of autoimmune diseases. The compound's mechanism of action appears to involve modulation of key signaling pathways, although further mechanistic studies are needed to fully elucidate its therapeutic potential.
The synthesis of 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid has also seen advancements in recent years. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthetic route that improves yield and reduces environmental impact compared to traditional methods. This development is particularly relevant for industrial-scale production, addressing one of the key challenges in translating laboratory findings to commercial applications.
Looking forward, researchers are exploring the structural modification of 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid to enhance its pharmacological properties. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are being employed to predict and optimize the compound's interactions with biological targets. These efforts are expected to yield new derivatives with improved drug-like properties in the coming years.
In conclusion, 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid represents a promising scaffold in medicinal chemistry with diverse applications. Its continued study will likely contribute to the development of novel therapeutic agents across multiple disease areas. Future research directions should focus on expanding its biological evaluation, optimizing synthetic methodologies, and exploring structure-activity relationships to maximize its pharmaceutical potential.
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